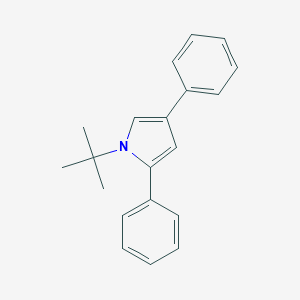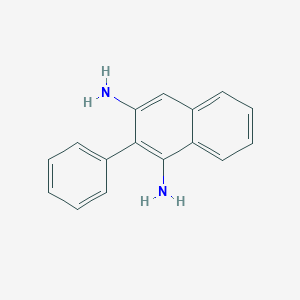
2-Phenylnaphthalene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylnaphthalene-1,3-diamine is a chemical compound that belongs to the family of diamines. It is also known as 2,6-diaminonaphthalene or DAND. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Phenylnaphthalene-1,3-diamine is not fully understood. However, it is believed that DAND exerts its biological effects by binding to DNA and disrupting its structure and function. This leads to the inhibition of DNA replication and cell division, ultimately leading to cell death.
Effets Biochimiques Et Physiologiques
2-Phenylnaphthalene-1,3-diamine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that DAND has anti-cancer activity against a variety of cancer cell lines. DAND has also been shown to exhibit anti-inflammatory and antioxidant activity in vitro. In vivo studies have demonstrated that DAND has a low toxicity profile and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Phenylnaphthalene-1,3-diamine in lab experiments is its high purity and stability. DAND is also readily available and relatively inexpensive. However, one of the limitations of using DAND in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 2-Phenylnaphthalene-1,3-diamine. One area of interest is the development of novel polymers and copolymers using DAND as a building block. Another area of interest is the development of new fluorescent probes for the detection of metal ions. In the field of biomedical research, future studies could focus on the development of DAND as an anti-cancer agent, as well as investigating its potential as an anti-inflammatory and antioxidant agent.
Méthodes De Synthèse
The synthesis of 2-Phenylnaphthalene-1,3-diamine can be achieved through several methods. One of the most common methods is the reduction of 2-Phenylnaphthalene-1,3-dinitroso compound with hydrogen gas. This method yields a high purity of DAND. Another method involves the reaction of 2-Phenylnaphthalene-1,3-dicarboxylic acid with hydrazine hydrate in the presence of a catalyst. This method yields a moderate purity of DAND.
Applications De Recherche Scientifique
2-Phenylnaphthalene-1,3-diamine has been extensively studied for its potential applications in various fields. In the field of material science, DAND has been used as a building block for the synthesis of novel polymers and copolymers. In the field of analytical chemistry, DAND has been used as a fluorescent probe for the detection of metal ions. In the field of biomedical research, DAND has been studied for its potential as an anti-cancer agent.
Propriétés
Numéro CAS |
16479-17-7 |
|---|---|
Nom du produit |
2-Phenylnaphthalene-1,3-diamine |
Formule moléculaire |
C16H14N2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-phenylnaphthalene-1,3-diamine |
InChI |
InChI=1S/C16H14N2/c17-14-10-12-8-4-5-9-13(12)16(18)15(14)11-6-2-1-3-7-11/h1-10H,17-18H2 |
Clé InChI |
IJTBLNVJSBGHPF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2N)N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2N)N |
Synonymes |
2-Phenyl-1,3-naphthalenediamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



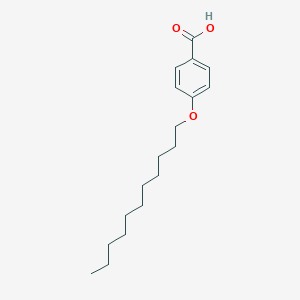
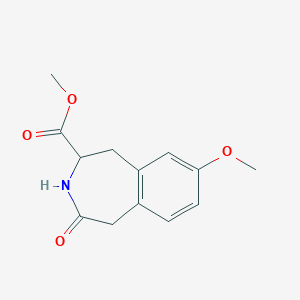
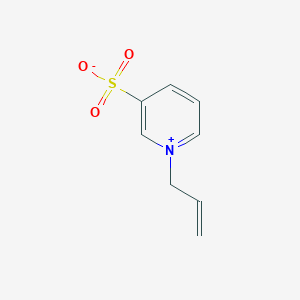
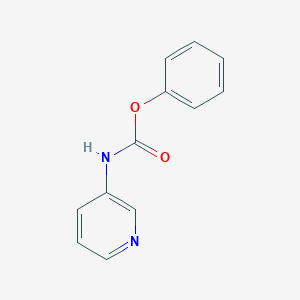
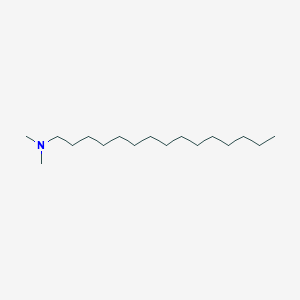
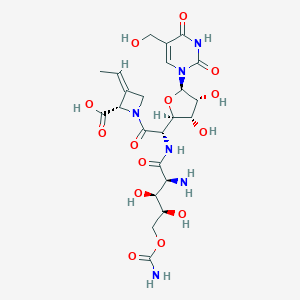
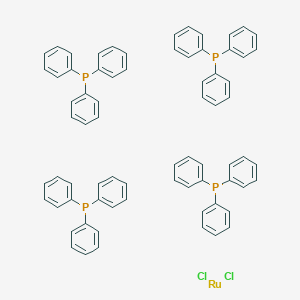
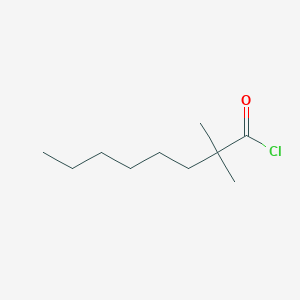
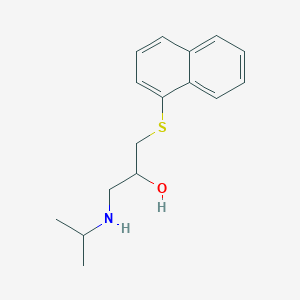
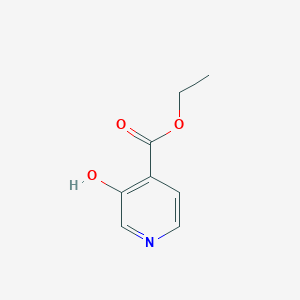
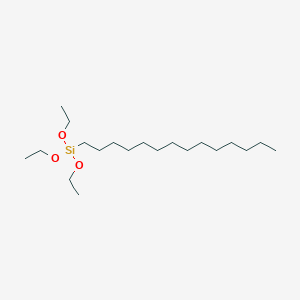
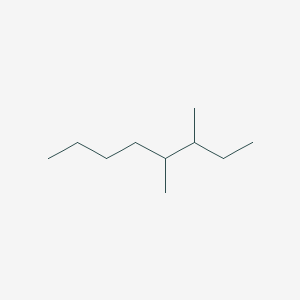
![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)
